![molecular formula C12H17N B124460 N-[(4-methylphenyl)methyl]cyclobutanamine CAS No. 154777-46-5](/img/structure/B124460.png)
N-[(4-methylphenyl)methyl]cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]cyclobutanamine, also known as MDBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclobutanamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Wirkmechanismus
N-[(4-methylphenyl)methyl]cyclobutanamine's mechanism of action is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling and protein folding. N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release and the activation of various signaling pathways.
Biochemische Und Physiologische Effekte
N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and calcium signaling. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methylphenyl)methyl]cyclobutanamine has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various cellular processes. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclobutanamine, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies on its toxicity and potential side effects are needed to fully understand its safety profile. Overall, N-[(4-methylphenyl)methyl]cyclobutanamine has the potential to be a valuable tool in scientific research, particularly in the field of neuroscience.
Synthesemethoden
N-[(4-methylphenyl)methyl]cyclobutanamine can be synthesized through various methods, including the condensation of 4-methylbenzaldehyde and cyclobutanone with ammonium acetate, followed by reduction with sodium borohydride. Other methods include the use of 4-methylcyclobutanone and benzylamine, or the reaction of 4-methylbenzaldehyde with cyclobutanamine.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release and calcium signaling. N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)9-13-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWUPOMXZTCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565449 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]cyclobutanamine | |
CAS RN |
154777-46-5 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)


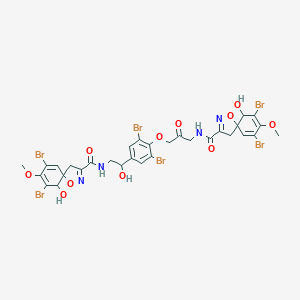


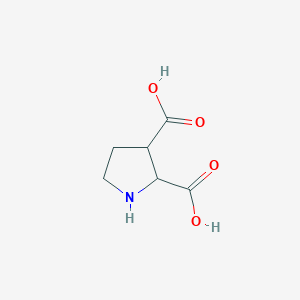
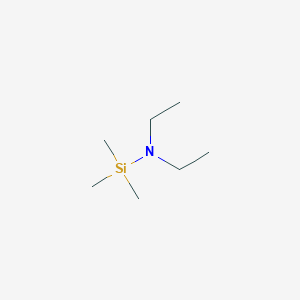


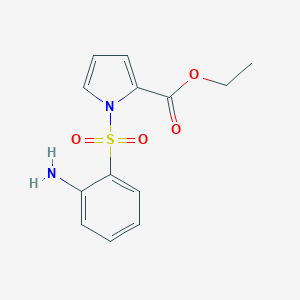

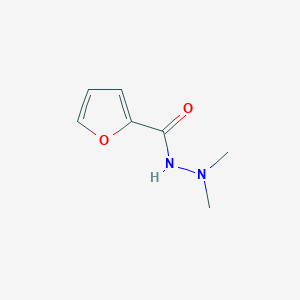
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)